Glycinamide, N-(((3-(carboxymethyl)phenyl)amino)carbonyl)glycyl-N-methyl-N2-(2-(2-(methylphenylamino)-2-oxoethoxy)phenyl)-N-phenyl-
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Overview
Description
DA-3934 is of phenoxyacetanilide derivatives, it has high affinity for gastrin/CCK-B receptors and high selectivity over CCK-A receptors. DA-3934 and its methyl ester derivative inhibited pentagastrin-induced gastric acid secretion in rats in a dose-dependent manner.
Scientific Research Applications
1. Solid-Phase Synthesis of Peptide α-Carboxamides
Glycinamide derivatives have been used as a handle in the solid-phase synthesis of peptide α-carboxamides. This process involves synthesizing N-tert.-butoxycarbonyl-aminomethyl (α-phenyl) phenoxyacetic acid, which acts as an effective handle for peptide carboxamide synthesis. Its stability under acidolysis and efficient cleavage from the resin demonstrate its utility in peptide synthesis (Gaehde & Matsueda, 2009).
2. Enhancement of Collagen Production and Wound Healing
Research has shown that glycinamide, in combination with ascorbic acid, can significantly enhance collagen production and promote wound healing in human dermal fibroblasts. This combination was found to be synergistic, suggesting a potential novel strategy for enhancing cell collagen production and aiding in wound healing processes (Lee & Boo, 2022).
3. Synthesis of Novel Iodinated Iminodiacetic Acid Analogues
Glycinamide derivatives have been synthesized for potential use as new agents in hepatobiliary imaging. The research involved synthesizing and characterizing various glycinamide derivatives to explore their effectiveness as imaging agents (Brborić et al., 2004).
4. Allosteric Modulation of P2X7 Receptors
Studies have examined the effects of specific glycinamide derivatives on P2X7 receptors. These compounds displayed complex antagonist effects, suggesting their potential use in targeting these receptors for therapeutic purposes (Michel et al., 2008).
5. Pharmaceutical Activity of Glycinamide Derivatives
Glycinamide derivatives have been synthesized and assessed for various pharmacological activities, including hypotensive, anesthetic, and antiarrhythmic effects. This research contributes to understanding the potential medical applications of these compounds (Longobardi et al., 1985).
properties
CAS RN |
183176-50-3 |
---|---|
Molecular Formula |
C35H35N5O7 |
Molecular Weight |
637.69 |
IUPAC Name |
2-[3-[[2-[methyl-[2-(N-[2-[2-(N-methylanilino)-2-oxoethoxy]phenyl]anilino)acetyl]amino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid |
InChI |
InChI=1S/C35H35N5O7/c1-38(27-14-5-3-6-15-27)33(43)24-47-30-19-10-9-18-29(30)40(28-16-7-4-8-17-28)23-32(42)39(2)31(41)22-36-35(46)37-26-13-11-12-25(20-26)21-34(44)45/h3-20H,21-24H2,1-2H3,(H,44,45)(H2,36,37,46) |
InChI Key |
NDPHJNZMISFERB-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2N(CC(=O)N(C)C(=O)CNC(=O)NC3=CC=CC(=C3)CC(=O)O)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DA-3934; DA3934; DA 3934; UNII-J353803KRG; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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